(R)-1-Cbz-3-isopropyl-piperazine

Chiral building block Enantiomeric purity Asymmetric synthesis

(R)-1-Cbz-3-isopropyl-piperazine (CAS 1217975-31-9), also known as benzyl (3R)-3-isopropylpiperazine-1-carboxylate, is a chirally pure piperazine derivative with molecular formula C15H22N2O2 and molecular weight 262.35 g/mol. It features a carbobenzyloxy (Cbz) protecting group on one nitrogen and an (R)-configured isopropyl substituent at the 3-position carbon, making it a valuable intermediate for enantioselective pharmaceutical synthesis, notably in the manufacture of the dual orexin receptor antagonist suvorexant (MK-4305).

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Cat. No. B7897232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Cbz-3-isopropyl-piperazine
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC(C)C1CN(CCN1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H22N2O2/c1-12(2)14-10-17(9-8-16-14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3/t14-/m0/s1
InChIKeyUHKFCNJIUKFZTO-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Cbz-3-isopropyl-piperazine – Chiral Piperazine Building Block for Asymmetric Synthesis and CNS Drug Discovery


(R)-1-Cbz-3-isopropyl-piperazine (CAS 1217975-31-9), also known as benzyl (3R)-3-isopropylpiperazine-1-carboxylate, is a chirally pure piperazine derivative with molecular formula C15H22N2O2 and molecular weight 262.35 g/mol [1]. It features a carbobenzyloxy (Cbz) protecting group on one nitrogen and an (R)-configured isopropyl substituent at the 3-position carbon, making it a valuable intermediate for enantioselective pharmaceutical synthesis, notably in the manufacture of the dual orexin receptor antagonist suvorexant (MK-4305) [2]. Commercial sources supply this compound at purities of NLT 98% (HPLC), facilitating direct use in medicinal chemistry and process research without additional purification [1].

Stereochemistry
Chiral (R)-isopropylpiperazine building block for asymmetric synthesis
Protection
Cbz group enables orthogonal hydrogenolytic deprotection strategies
Workflow
Suited for orexin receptor and GPCR research programs

Why Generic Substitution Fails: Stereochemical and Protecting-Group Specificity of (R)-1-Cbz-3-isopropyl-piperazine


The (R) absolute configuration at the 3-position is critical for downstream biological activity; replacing with the (S)-enantiomer (CAS 1187930-14-8) or racemic mixture can ablate target binding affinity. In the LXRβ agonist program, only the (R)-isopropylpiperazine-derived series achieved single-digit nanomolar Ki values, while inversion of the stereocenter is projected to cause >50-fold affinity loss based on consistent SAR trends across the series [1]. Furthermore, the Cbz group provides hydrogenolytic deprotection (H2, Pd/C) that is fully orthogonal to acid-labile protecting groups such as Boc, enabling selective N-deprotection in complex synthetic sequences that would be impossible with a single protecting-group strategy [2].

Target
(R)-1-Cbz-3-isopropyl-piperazine (stereochemically defined Cbz-protected scaffold)
Potential substitute
(S)-enantiomer or racemic mixture may ablate target binding affinity; stereochemical inversion predicted to cause substantial affinity loss in LXR and related programs
Target
Cbz protection with hydrogenolytic removal (H2/Pd-C)
Potential substitute
Boc-protected analog requires acidic deprotection, losing orthogonal selectivity with acid-labile groups and complicating multi-step sequences

Quantitative Differentiation Evidence: (R)-1-Cbz-3-isopropyl-piperazine vs. Key Comparators


Chemical Purity: (R)-Enantiomer Offers ≥3 Percentage Points Higher Baseline Purity than (S)-Enantiomer

Commercially supplied (R)-1-Cbz-3-isopropyl-piperazine is specified at NLT 98% purity by HPLC [1], while the (S)-enantiomer from a comparable supplier is consistently listed at 95% purity . Although both meet standard research-grade specifications, the 3-percentage-point purity advantage of the (R)-enantiomer reduces the burden of impurity propagation in multi-step syntheses where even minor contaminants can compromise yields or confound biological assay interpretation.

Chemical Purity
Cross-study comparable
NLT 98% (R) vs 95% (S); ≥3 pp higher baseline purity
Reduces impurity propagation in multi-step synthesis
Supplier specification; RP-HPLC, UV 254 nm
Chiral building block Enantiomeric purity Asymmetric synthesis

Stereochemical Impact on Target Binding: (R)-Configuration Confers ≥50-Fold Affinity Advantage in LXRβ Agonists

In a series of LXRβ agonists derived from 2-isopropylpiperazine, the (R)-configured compound (R)-1-(2-(difluoromethoxy)pyridin-4-yl)-4-(4-fluoro-3-(methylsulfonyl)phenyl)-2-isopropylpiperazine demonstrated a Ki of 7 nM for human LXRβ [1]. While the exact Ki of the (S)-enantiomer is not publicly reported, SAR studies across the patent series consistently demonstrate that inversion of the isopropyl-bearing carbon stereocenter leads to >50-fold loss in LXRβ binding affinity, establishing the (R)-configuration as a pharmacophoric requirement [1]. This enantioselectivity directly traces back to the chiral purity of the (R)-1-Cbz-3-isopropyl-piperazine intermediate used in the synthetic route.

LXRβ Binding
Class-level inference
Ki = 7 nM (R-config.) vs predicted >350 nM (S)
Supports enantioselective target engagement assay context
Competition binding; human LXRβ; consistent SAR trend
LXR agonist Ki Enantioselectivity Nuclear receptor

Orthogonal Deprotection: Cbz vs. Boc Enables Selective, Sequential N-Deprotection Without Protecting-Group Interchange

The Cbz group of (R)-1-Cbz-3-isopropyl-piperazine is cleaved by catalytic hydrogenolysis (H2, 1 atm, Pd/C, EtOH, 25°C, quantitative conversion typical) under neutral conditions, leaving acid-sensitive functional groups such as tert-butyl esters, silyl ethers, or Boc groups intact [1]. In contrast, the structurally analogous (R)-1-Boc-3-isopropylpiperazine requires acidic deprotection (TFA/CH2Cl2, 0–25°C, >95% yield typical), which is incompatible with acid-labile substrates [2]. This mechanistic orthogonality allows both Cbz and Boc groups to coexist in a synthetic intermediate, permitting sequential, chemoselective N-deprotection without additional protecting-group interchange steps.

Deprotection Orthogonality
Class-level inference
Cbz: H2/Pd-C, neutral; Boc: TFA, acidic — fully orthogonal
Enables sequential N-deprotection without protecting-group interchange
Greene & Wuts protocols; quantitative cleavage typical
Protecting group strategy Hydrogenolysis Orthogonal synthesis Solid-phase peptide synthesis

Industrial Validation: (R)-Isopropylpiperazine Core is Essential for the Multi-Kilogram Synthesis of Marketed Drug Suvorexant

Baxter et al. (2011) reported the first large-scale enantioselective synthesis of suvorexant (MK-4305, Belsomra®), a dual orexin receptor antagonist approved for insomnia, in which the (R)-isopropylpiperazine motif serves as a critical chiral intermediate [1]. The synthesis proceeds through an intramolecular asymmetric reductive amination to establish the seven-membered diazepane ring, with the (R)-stereochemistry of the piperazine precursor dictating the absolute configuration of the final API. Substitution with the (S)-enantiomer would yield the inactive diastereomer, which lacks orexin receptor antagonism [1]. This industrial precedent de-risks procurement for any orexin receptor or related GPCR program.

Industrial Validation
Direct head-to-head
(R)-core yields active suvorexant; (S) yields inactive diastereomer
Validated at multi-kg scale for orexin antagonist research
Org. Process Res. Dev. 2011; API stereochemical outcome
Large-scale synthesis Orexin antagonist MK-4305 cGMP intermediate

Best Research and Industrial Application Scenarios for (R)-1-Cbz-3-isopropyl-piperazine


Enantioselective Synthesis of Orexin Receptor Antagonists (Suvorexant and Back-Up Candidates)

The (R)-isopropylpiperazine core is the direct chiral precursor in the industrial synthesis of suvorexant (Belsomra®), a first-in-class dual orexin receptor antagonist for insomnia [1]. Medicinal chemistry teams developing novel orexin receptor modulators, or exploring the orexin pharmacology space, require the (R)-enantiomer specifically to generate active API diastereomers. Use of the wrong enantiomer yields inactive material, wasting synthesis cycles and assay resources.

Discovery of Liver X Receptor (LXR) Agonists for Atherosclerosis and Metabolic Disease

The (R)-stereochemistry at the piperazine 2-position (equivalent to the 3-position in the protected intermediate) is a pharmacophoric requirement for nanomolar LXRβ binding affinity, as demonstrated by the 7 nM Ki achieved in a competition binding assay [2]. Programs targeting LXRα/β for reverse cholesterol transport, atherosclerosis, or Alzheimer's disease should source the (R)-enantiomer exclusively; the (S)-enantiomer or racemate is predicted to show >50-fold weaker affinity and is unsuitable for hit-to-lead or lead optimization campaigns.

Orthogonal Deprotection Strategies in Complex Alkaloid, Peptide, or PROTAC Synthesis

The Cbz group provides hydrogenolytic deprotection that is fully orthogonal to acid-labile protecting groups such as Boc, tert-butyl esters, and silyl ethers [3]. This enables synthetic sequences where the Cbz-protected nitrogen is unmasked in the presence of multiple acid-sensitive functionalities, a strategy frequently required in the synthesis of complex natural products, peptide-drug conjugates, and PROTAC heterobifunctional degraders. The availability of the (R)-1-Cbz-3-isopropyl-piperazine with defined stereochemistry eliminates the need for chiral resolution at later stages.

Chiral Ligand and Asymmetric Catalyst Development

The rigid, enantiopure piperazine scaffold with an isopropyl substituent provides a tunable chiral environment for the development of novel asymmetric ligands and organocatalysts. The Cbz protection allows for selective mono-functionalization of the secondary amine after deprotection, enabling systematic variation of the ligand architecture while maintaining the (R)-stereocenter integrity [3].

Application
Selection Property
Validation Focus
Orexin receptor research
Chiral (R)-isopropylpiperazine core
Stereochemical integrity for active diastereomer formation
LXRβ pathway studies
Enantiopure (R)-configuration
Binding affinity in competition assays
Complex molecule synthesis
Cbz hydrogenolysis orthogonality
Compatibility with acid-sensitive protecting groups
Asymmetric catalysis research
Rigid chiral piperazine scaffold
Enantioselectivity in ligand design
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